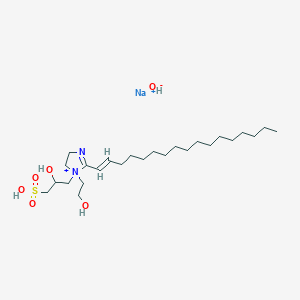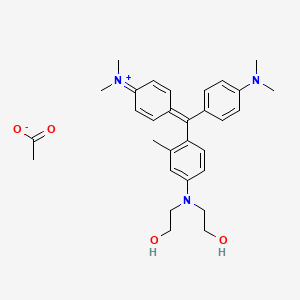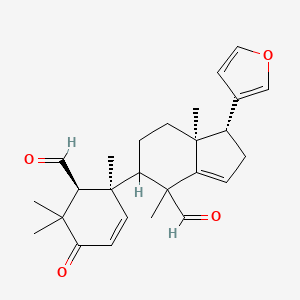
Dysobindialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
Comparison with Similar Compounds
Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.
Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.
Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .
Properties
CAS No. |
90365-38-1 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
InChI Key |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
Isomeric SMILES |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
Canonical SMILES |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


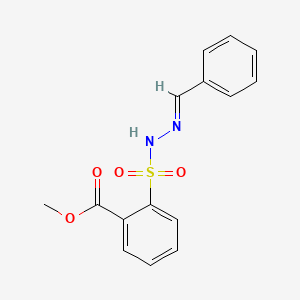


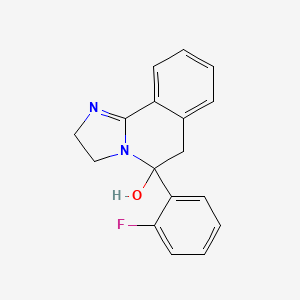


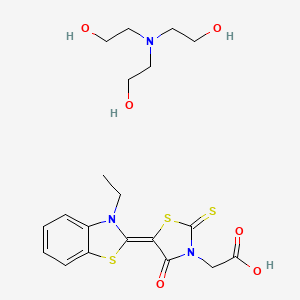
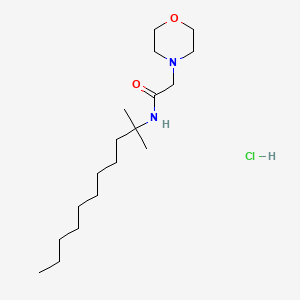


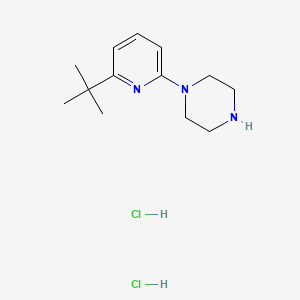
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
